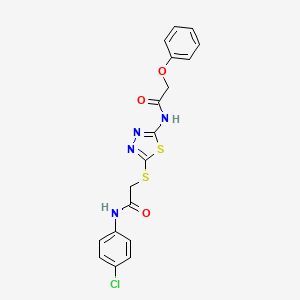

N-(4-chlorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(4-chlorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-acetamide hybrid compound featuring a 1,3,4-thiadiazole core substituted with a phenoxyacetamido group at position 5 and a thio-linked 4-chlorophenylacetamide moiety. This structure integrates multiple pharmacophoric elements:

- 1,3,4-Thiadiazole ring: Known for its electron-rich nature and ability to engage in hydrogen bonding and π-π interactions .

- 4-Chlorophenyl group: Enhances lipophilicity and membrane permeability .

- Phenoxyacetamido side chain: May influence steric and electronic properties, modulating target affinity .

Properties

IUPAC Name |

N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S2/c19-12-6-8-13(9-7-12)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPRIAWMKMPCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Chemical Structure

The compound is synthesized through a series of reactions involving thiadiazole derivatives and phenoxyacetamido groups. The synthetic pathway typically includes:

- Formation of Thiadiazole Core : The initial step involves the synthesis of the 1,3,4-thiadiazole framework.

- Acetamide Linkage : The acetamide group is then introduced to enhance solubility and biological activity.

- Chlorophenyl Substitution : The introduction of the 4-chlorophenyl group is crucial for its anticancer properties.

Anticancer Properties

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation.

- Induction of Apoptosis : The compound promotes apoptotic cell death as evidenced by increased DNA fragmentation and activation of caspases .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against several cancer types:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.10 | Induces apoptosis and DNA fragmentation |

| HepG2 (Liver) | 5.36 | Cell cycle arrest and apoptosis |

| MDA-MB-231 | 3.21 | Enhanced antiproliferative activity |

These results suggest that structural modifications can significantly enhance its anticancer activity, with certain derivatives showing improved efficacy compared to standard chemotherapeutics like cisplatin .

In Vivo Studies

In vivo studies using tumor-bearing mice models have validated the targeting ability of this compound. The compound demonstrated a significant reduction in tumor size and improved survival rates compared to untreated controls .

Case Studies

A notable case study involved the application of this compound in a sarcoma model where it was radiolabeled for tracking its biodistribution. The results indicated that the compound effectively localized to tumor sites, confirming its potential as a targeted therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiadiazole Ring : Essential for biological activity due to its electron-withdrawing properties.

- Phenoxyacetamido Group : Enhances solubility and facilitates interaction with cellular targets.

- Chlorophenyl Substitution : Increases lipophilicity and improves membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives (Table 1):

Key Observations :

- Replacement of the phenoxyacetamido group with 4-nitrophenylamino (compound 3) enhances Akt inhibitory activity, likely due to stronger electron-withdrawing effects and improved binding to Akt’s hydrophobic pocket .

- Ureido-linked analogs (e.g., 4j) exhibit antiproliferative effects but may have reduced metabolic stability compared to acetamide derivatives .

Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups : 4-Nitro (compound 3) > 4-chloro (target compound) in enhancing anticancer activity .

- Linker Flexibility: Phenoxyacetamido may offer better conformational flexibility than rigid ureido linkers (4j) .

- Substituent Position : Para-substitution (4-chlorophenyl) improves target affinity compared to meta-substituted analogs .

Q & A

Basic: What are the key steps in synthesizing the 1,3,4-thiadiazol-2-ylthio moiety in this compound?

Methodological Answer:

The synthesis of the 1,3,4-thiadiazole core typically involves cyclization reactions. For example, thiosemicarbazide derivatives can react with carboxylic acids or their derivatives in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole ring . Subsequent functionalization, such as introducing the thioether linkage (-S-), often employs nucleophilic substitution. A common approach involves reacting a 2-chloroacetamide intermediate with a thiol-containing compound (e.g., 5-substituted-1,3,4-thiadiazole-2-thiol) in acetone or toluene/water mixtures with K₂CO₃ as a base, refluxed for 6–8 hours .

Advanced: How can solvent polarity and base selection influence coupling reaction yields during acetamide-thiadiazole conjugation?

Methodological Answer:

Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents like acetone (ε = 20.7) enhance nucleophilicity of thiolate ions, improving coupling efficiency between chloroacetamide intermediates and thiadiazole-thiols . In contrast, toluene/water biphasic systems () may reduce side reactions by limiting solubility of reactive intermediates. Base selection (e.g., K₂CO₃ vs. Na₂CO₃) affects deprotonation rates: K₂CO₃’s higher basicity (pKa ~10.3) ensures complete thiol activation, critical for achieving yields >70% .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- ¹H NMR : Peaks at δ 7.3–8.1 ppm (aromatic protons) and δ 3.8–4.2 ppm (acetamide -CH₂-S-) confirm substituent connectivity .

- IR : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S-C) validate functional groups .

- X-ray crystallography : Provides definitive proof of molecular conformation (e.g., dihedral angles between thiadiazole and chlorophenyl rings) .

Advanced: How can conflicting melting point data in literature be resolved for this compound?

Methodological Answer:

Discrepancies in melting points (e.g., 184–185°C vs. 490 K) often arise from polymorphism or impurities. To resolve this:

Recrystallization optimization : Use ethanol-DMF mixtures () to isolate pure polymorphs.

DSC analysis : Measure thermal transitions to identify multiple crystalline forms .

Chromatographic purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What structural insights can be derived from X-ray crystallography data for this compound?

Methodological Answer:

Single-crystal X-ray data ( ) reveal:

- Crystal system : Monoclinic (space group P2₁/c) with unit cell dimensions a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å.

- Molecular conformation : The thiadiazole ring adopts a planar geometry (torsion angle <5°), while the 4-chlorophenyl group is tilted at ~45° due to steric hindrance.

- Hydrogen bonding : N-H···O interactions between acetamide and thiadiazole stabilize the crystal lattice (d = 2.89 Å) .

Basic: What is the role of sodium azide (NaN₃) in synthesizing intermediates for this compound?

Methodological Answer:

NaN₃ facilitates nucleophilic substitution in azide introduction. For example, 2-chloro-N-phenylacetamide reacts with NaN₃ in toluene/water under reflux (5–7 hours) to yield 2-azido-N-phenylacetamide, a precursor for click chemistry or further functionalization . The reaction is monitored by TLC (hexane:ethyl acetate, 9:1) to confirm complete conversion .

Advanced: How can computational methods predict the bioactivity of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., COX-1/2) using software like AutoDock Vina. The thiadiazole’s sulfur atoms show high affinity for catalytic serine residues .

- QSAR modeling : Correlate substituent electronegativity (e.g., 4-chlorophenyl) with IC₅₀ values from enzyme inhibition assays .

- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability (>80%), guiding in vivo studies .

Basic: What precautions are necessary during the synthesis of chloroacetamide intermediates?

Methodological Answer:

- Ventilation : Chloroacetyl chloride is highly lachrymatory; use fume hoods.

- Temperature control : Add chloroacetyl chloride dropwise at 20–25°C to prevent exothermic side reactions .

- Workup : Quench excess reagents with ice-water and extract with ethyl acetate (3×20 mL) to isolate products .

Advanced: What strategies mitigate thioether bond oxidation during storage?

Methodological Answer:

- Inert atmosphere : Store under argon or nitrogen to prevent radical-mediated oxidation.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to ethanol recrystallization solutions .

- Low-temperature storage : Maintain at –20°C in amber vials to reduce photodegradation .

Advanced: How does substituent variation on the thiadiazole ring affect spectroscopic properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂) : Deshield aromatic protons in ¹H NMR (upfield shift δ 0.2–0.5 ppm) and increase C=O IR stretching by ~15 cm⁻¹ .

- Bulky substituents (e.g., pyridinyl) : Distort thiadiazole planarity, observable via X-ray crystallography (increased torsion angles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.